molecular formula C6H4N2O B052835 2-Isocyanatopyridine CAS No. 4737-19-3

2-Isocyanatopyridine

Cat. No.: B052835
CAS No.: 4737-19-3
M. Wt: 120.11 g/mol
InChI Key: CUIGSPBMMQWNLR-UHFFFAOYSA-N
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Description

2-Isocyanatopyridine is an organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where an isocyanate group is attached to the second position of the pyridine ring. This compound is known for its utility in the synthesis of various biologically active molecules and its role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatopyridine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with phosgene or its equivalents. The reaction typically proceeds under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of phosgene gas in a continuous flow reactor. This method allows for the efficient and scalable production of the compound while maintaining high purity levels .

Mechanism of Action

The mechanism of action of 2-isocyanatopyridine involves its ability to react with nucleophiles, forming stable adducts. This reactivity is exploited in the synthesis of various biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Uniqueness: 2-Isocyanatopyridine is unique due to its specific reactivity profile and the position of the isocyanate group on the pyridine ring. This positioning allows for selective reactions and the formation of specific products that are not easily accessible with other isocyanatopyridine derivatives .

Properties

IUPAC Name

2-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-5-8-6-3-1-2-4-7-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIGSPBMMQWNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341984
Record name 2-Isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4737-19-3
Record name 2-Isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isocyanatopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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